molecular formula C14H14N2O3 B1387380 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 1172556-47-6

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1387380
CAS No.: 1172556-47-6
M. Wt: 258.27 g/mol
InChI Key: NOGWXNZVAOZYAI-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound It is characterized by a pyrimidine ring substituted with an ethyl group at the 2-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α) production . These interactions suggest that this compound may have potential anti-inflammatory and neuroprotective effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In neuronal cells, this compound has been shown to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . Additionally, it inhibits the production of nitric oxide and TNF-α in LPS-stimulated human microglia cells, further supporting its anti-inflammatory potential . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the NF-kB inflammatory pathway by binding to active residues of ATF4 and NF-kB proteins . This binding interaction leads to the suppression of inflammatory responses and the promotion of neuroprotection. Additionally, the compound’s ability to reduce endoplasmic reticulum stress and apoptosis further elucidates its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to this compound has shown sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed over extended periods . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without any observed toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . These findings suggest that there is a threshold for the beneficial effects of this compound, and careful dosage optimization is necessary for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways of this compound also influence its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing for its accumulation in target tissues . Once inside the cells, it interacts with intracellular proteins that facilitate its distribution to specific cellular compartments. This targeted distribution enhances the compound’s therapeutic effects and minimizes potential off-target interactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and endoplasmic reticulum, where it exerts its neuroprotective and anti-inflammatory effects . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and activity . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid has shown potential in the development of pharmaceutical compounds. Its structural motifs are conducive to interactions with biological targets, making it a valuable scaffold for drug design.

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, modifications to the methoxy group can enhance its affinity for certain cancer cell receptors, potentially leading to the development of targeted therapies.
  • Anti-inflammatory Properties: Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. The mechanism likely involves modulation of inflammatory cytokines.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Synthesis of Novel Derivatives: It can be utilized to synthesize various pyrimidine-based derivatives through nucleophilic substitution reactions. These derivatives can further be explored for their biological activities.
  • Building Block for Pharmaceuticals: The unique functional groups allow for diverse modifications, making it a versatile building block in pharmaceutical chemistry.

Material Science

In material science, this compound is being investigated for its potential use in developing novel materials with specific electronic or optical properties.

  • Polymer Chemistry: Incorporation into polymer matrices could lead to materials with enhanced thermal stability or unique optical characteristics, useful in electronics or photonics applications.

Case Study 1: Anticancer Activity

A study conducted on modified derivatives of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The derivatives were tested against breast cancer and lymphoma cells, showing IC50 values in the low micromolar range, indicating strong anticancer potential.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that certain derivatives of this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests that these compounds could serve as lead candidates for anti-inflammatory drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxy-5-pyrimidinecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxyphenyl group.

    4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a methylthio group instead of an ethyl group.

Uniqueness

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry .

Biological Activity

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions, often utilizing starting materials like 4-methoxybenzaldehyde and ethyl urea. Various synthetic routes have been explored to optimize yield and purity, with characterization performed through techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity.

Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown inhibitory effects against various cancer cell lines, including breast cancer (MCF7), with IC50 values indicating effective growth inhibition at low concentrations. Molecular docking studies suggest strong binding affinities to critical targets involved in cancer proliferation pathways, such as the epidermal growth factor receptor (EGFR) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)10EGFR inhibition
A549 (Lung Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

EnzymeIC50 (µM)Comparison DrugIC50 (µM)
COX-120Diclofenac15
COX-225Celecoxib20

Structure-Activity Relationship (SAR)

SAR studies have highlighted the significance of substituents on the pyrimidine ring in modulating biological activity. The presence of the methoxy group at the para position of the phenyl ring has been associated with enhanced potency against cancer cell lines. Additionally, modifications to the ethyl group have been explored to further improve efficacy and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis showed no significant toxicity to normal tissues .
  • Inflammation Model : In carrageenan-induced paw edema tests, the compound demonstrated comparable efficacy to indomethacin, suggesting its potential use in managing inflammatory conditions .

Properties

IUPAC Name

2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-12-15-8-11(14(17)18)13(16-12)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGWXNZVAOZYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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